

Application of Fungi in Creosote Degradation: Application Notes and Protocols

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Compound of Interest

Compound Name: Creosote

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Introduction

Creosote, a complex mixture of coal tar distillates, is a widely used wood preservative. Its extensive use has led to significant environmental contamination, posing risks to ecosystems and human health due to the presence of toxic and carcinogenic compounds, primarily polycyclic aromatic hydrocarbons (PAHs) and phenolic compounds. Fungal bioremediation has emerged as a promising, cost-effective, and environmentally friendly approach for the detoxification of **creosote**-contaminated sites. Certain fungi, particularly white-rot basidiomycetes, possess powerful extracellular enzymatic systems capable of degrading the complex and recalcitrant components of **creosote**.

These application notes provide a comprehensive overview of the use of fungi for **creosote** degradation, including detailed experimental protocols, quantitative data on degradation efficacy, and visualizations of the key biochemical pathways and experimental workflows.

Data Presentation: Fungal Degradation of Creosote Components

The following tables summarize the quantitative data from various studies on the fungal degradation of **creosote** and its primary components, PAHs.

Table 1: Degradation of Total PAHs in **Creosote**-Contaminated Soil and Wood by Various Fungi

Fungal Species	Substrate/Matrix	Treatment Duration (days)	Total PAH Removal (%)	Reference
Pleurotus ostreatus	Creosote-treated wood mixed with wheat straw (1:2 ratio)	44	Almost complete	[1] [2] [3] [4] [5]
Pleurotus ostreatus	Creosote-contaminated soil	120	55 - 67	
Irpex lacteus	Creosote-contaminated soil	120	27 - 36	
Pleurotus ostreatus	Creosote-contaminated soil	56	up to 67.3	
Pleurotus ostreatus	Creosote-contaminated soil (field trial)	276	up to 93.2	
Mixed fungal population (Cladosporium, Fusarium, Penicillium, Aspergillus, Pleurotus)	Creosote-contaminated soil (nutrient amended)	70	94.1	
Pleurotus sp.	Creosote-contaminated soil (nutrient amended)	70	88	
Fungal Consortium (Penicillium,	Aged industrially polluted soil	Not specified	39.90 (TPH)	

Ulocladium,
Aspergillus,
Fusarium)

Table 2: Degradation of Different Classes of PAHs by *Pleurotus ostreatus* and *Irpex lacteus* in Contaminated Soil over 120 Days

PAH Class (by number of aromatic rings)	<i>Pleurotus ostreatus</i> Removal (%)	<i>Irpex lacteus</i> Removal (%)
2-ring PAHs	86 - 96	47 - 59
3-ring PAHs	63 - 72	33 - 45
4-ring PAHs	32 - 49	9 - 14
5-6-ring PAHs	31 - 38	11 - 13

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of fungal degradation of **creosote**.

Protocol 1: Solid-State Fermentation for Creosote Degradation by *Pleurotus ostreatus*

This protocol is adapted from studies on the degradation of **creosote**-treated wood.

1. Fungal Culture and Inoculum Preparation:

- Maintain stock cultures of *Pleurotus ostreatus* on malt extract agar (MEA) plates.
- For inoculum preparation, transfer mycelial plugs from the stock culture to sterile barley grains and incubate in the dark at 25°C until the grains are fully colonized.

2. Substrate Preparation and Inoculation:

- Prepare a mixture of chipped **creosote**-contaminated wood and wheat straw. A common ratio is 1:2 (w/w) of contaminated wood to wheat straw.
- Moisten the substrate mixture to approximately 60-70% moisture content.
- Sterilize the substrate mixture by autoclaving at 121°C for 20 minutes.
- Once cooled, inoculate the substrate with the colonized barley grains.

3. Incubation and Monitoring:

- Incubate the inoculated substrate in a controlled environment at 24-25°C and a relative humidity of 75-80%.
- Monitor the degradation process over a period of 44 to 70 days.

4. Sample Extraction and Analysis:

- At the end of the incubation period, collect samples for analysis.
- For PAH extraction, freeze-dry the samples and then perform a Soxhlet extraction with a suitable solvent such as a mixture of ethyl acetate and hexane (20:80).
- Analyze the extracted PAHs using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Slurry-Phase Bioremediation of Creosote-Contaminated Soil

This protocol outlines a laboratory-scale slurry-phase bioremediation experiment.

1. Fungal Inoculum Preparation:

- Grow the selected fungal strain (e.g., *Pleurotus ostreatus*, *Irpelex lacteus*) in a liquid medium such as potato dextrose broth (PDB) at 25°C on a rotary shaker until a sufficient mycelial biomass is obtained.

2. Bioreactor Setup:

- Prepare a slurry by mixing **creosote**-contaminated soil with water and a nutrient solution. A typical soil-to-liquid ratio is 1:4 (w/v).
- The nutrient solution should be formulated to achieve a C:N:P ratio of approximately 25:5:1 to support fungal growth and enzymatic activity.
- Add the fungal inoculum to the slurry.

3. Incubation and Sampling:

- Incubate the bioreactors at a controlled temperature (e.g., 25°C) with continuous agitation to ensure proper mixing and aeration.
- Collect slurry samples at regular intervals (e.g., 0, 7, 14, 28, and 56 days) for chemical analysis.

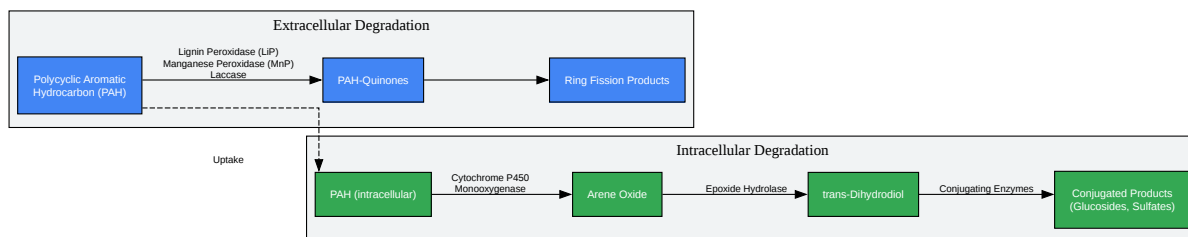
4. Extraction and Analysis of PAHs:

- Separate the solid and liquid phases of the slurry samples by centrifugation.
- Extract PAHs from both the soil and aqueous phases using an appropriate solvent (e.g., dichloromethane or acetone/hexane mixture).
- Analyze the extracts for PAH concentrations using GC-MS.

Mandatory Visualizations

Signaling Pathways and Degradation Mechanisms

The degradation of PAHs by white-rot fungi is primarily mediated by extracellular ligninolytic enzymes and intracellular cytochrome P450 monooxygenases.

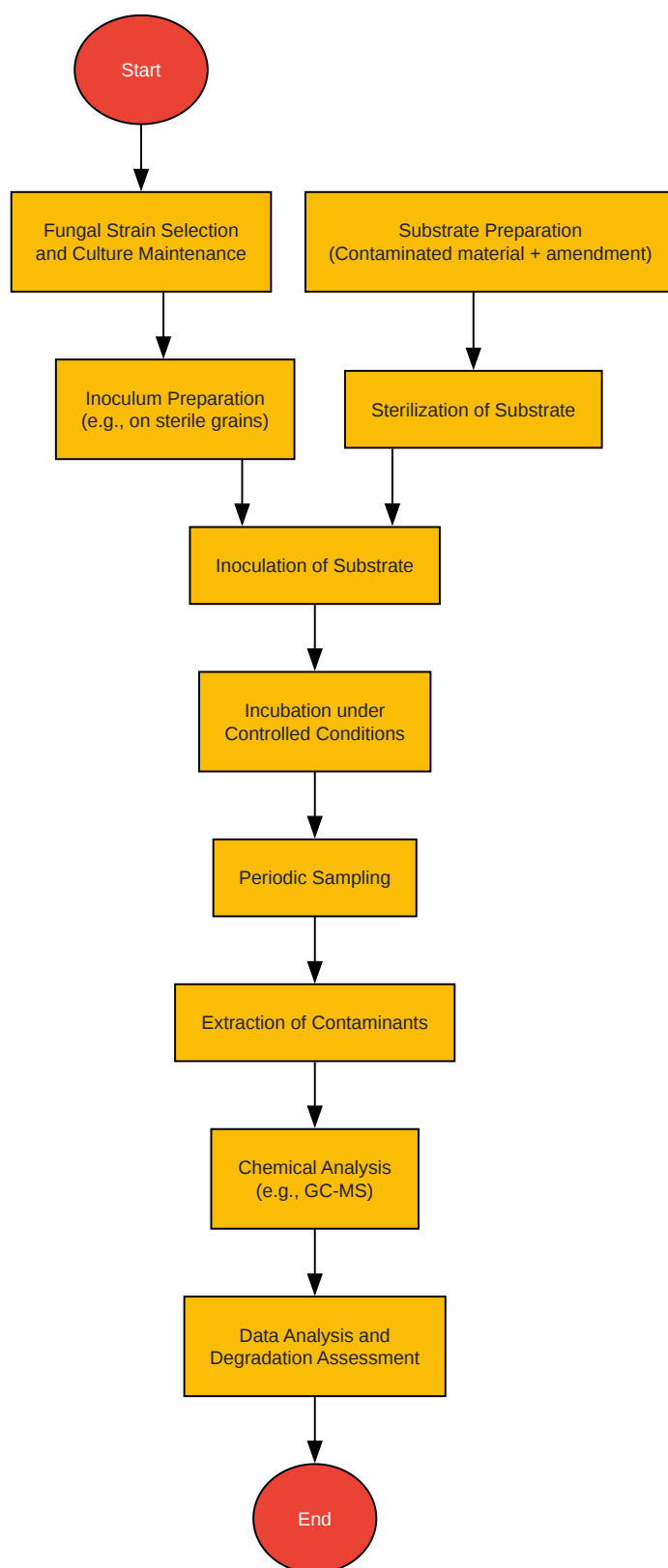


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Caption: General biochemical pathways for PAH degradation by fungi.

Experimental Workflow for Solid-State Fungal Bioremediation

The following diagram illustrates a typical workflow for a laboratory-scale solid-state fermentation experiment for **creosote** degradation.

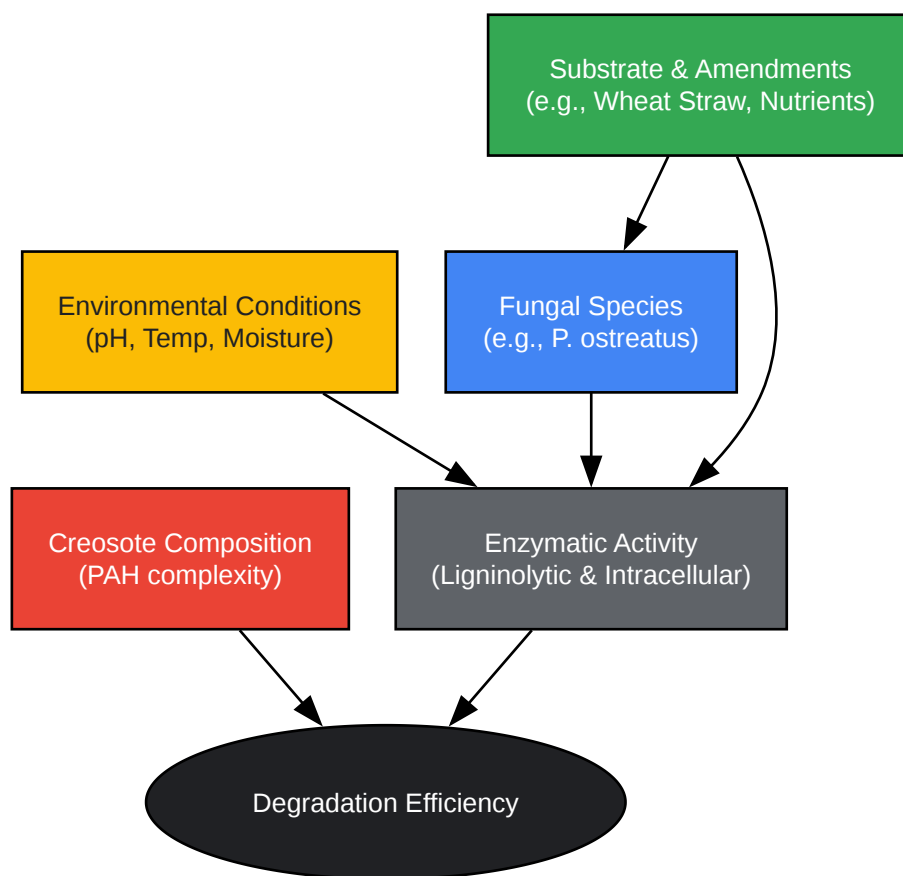


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Caption: Experimental workflow for solid-state fungal bioremediation.

Logical Relationships in Fungal Creosote Degradation

This diagram illustrates the key factors influencing the efficiency of fungal **creosote** degradation.



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Caption: Factors influencing fungal **creosote** degradation efficiency.

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